molecular formula C29H45N3O3 B11060655 1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11060655
M. Wt: 483.7 g/mol
InChI Key: UZOSVQBRMOEBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, substituted with a hexyloxyphenyl group and a piperidin-1-yl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. The hexyloxyphenyl and piperidin-1-yl groups are then introduced via substitution reactions, using suitable reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to scale up the synthesis efficiently.

Chemical Reactions Analysis

1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Scientific Research Applications

1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, targeting specific receptors or enzymes.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse applications across different scientific fields.

Properties

Molecular Formula

C29H45N3O3

Molecular Weight

483.7 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-3-[4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C29H45N3O3/c1-3-4-5-6-21-35-26-9-7-25(8-10-26)32-28(33)22-27(29(32)34)31-19-14-24(15-20-31)13-18-30-16-11-23(2)12-17-30/h7-10,23-24,27H,3-6,11-22H2,1-2H3

InChI Key

UZOSVQBRMOEBOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCN4CCC(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.